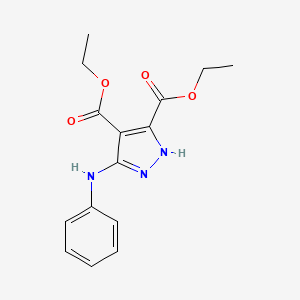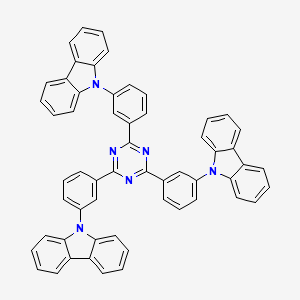![molecular formula C30H32N2O7 B11942032 dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate CAS No. 5276-60-8](/img/structure/B11942032.png)
dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER typically involves the protection of amino and carboxyl groups followed by coupling reactions. One common method starts with the protection of L-glutamic acid and L-alanine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the benzyl groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: L-alanine, L-glutamic acid, and benzyl alcohol.
Oxidation: Benzaldehyde derivatives.
Reduction: Benzylamine derivatives.
Aplicaciones Científicas De Investigación
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER involves its interaction with specific molecular targets, primarily through its ester and amide bonds. These interactions can lead to the formation of stable complexes with enzymes or other proteins, thereby modulating their activity. The compound’s benzyl groups also play a role in its reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
CARBOBENZYLOXY-L-GLUTAMIC ANHYDRIDE: Similar in structure but lacks the alanine moiety.
CARBOBENZYLOXY-DL-GLUTAMIC ACID: A racemic mixture of glutamic acid derivatives.
N,N’-BIS(CARBOBENZYLOXY)-L-LYSYL-L-GLUTAMIC ACID DIBENZYL ESTER: Contains an additional lysine residue.
Uniqueness
CARBOBENZYLOXY-L-ALANYL-L-GLUTAMIC ACID DIBENZYL ESTER is unique due to its specific combination of L-alanine and L-glutamic acid residues, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in various research applications .
Propiedades
Número CAS |
5276-60-8 |
|---|---|
Fórmula molecular |
C30H32N2O7 |
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
dibenzyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanedioate |
InChI |
InChI=1S/C30H32N2O7/c1-22(31-30(36)39-21-25-15-9-4-10-16-25)28(34)32-26(29(35)38-20-24-13-7-3-8-14-24)17-18-27(33)37-19-23-11-5-2-6-12-23/h2-16,22,26H,17-21H2,1H3,(H,31,36)(H,32,34) |
Clave InChI |
ZAYYONRHDVZFMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


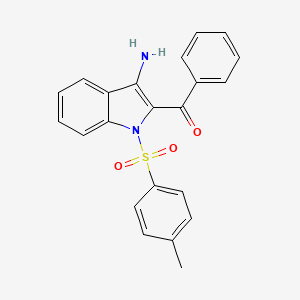




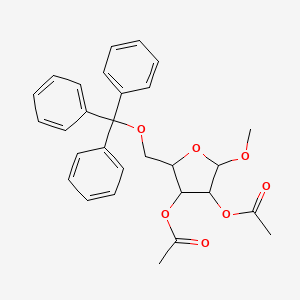

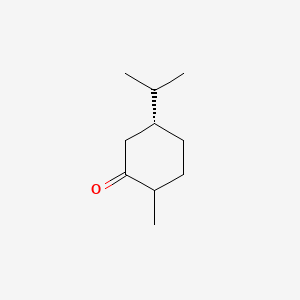
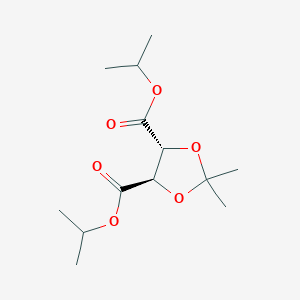
![N-(4,6-dimethylisoxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B11942008.png)
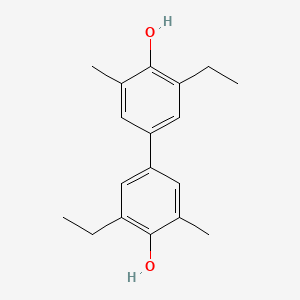
methanone](/img/structure/B11942024.png)
